molecular formula C14H18Cl2N2O2 B1667405 Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride CAS No. 109690-44-0

Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride

Cat. No. B1667405
M. Wt: 317.2 g/mol
InChI Key: PRBBUNKDNQMQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, 4,4'-(ethylenedioxy)di-, dihydrochloride is a bioactive chemical.

Scientific Research Applications

Corrosion Inhibition

  • Aniline derivatives like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}methyl)aniline have been shown to inhibit corrosion of mild steel in acidic environments, with increasing efficiency at higher concentrations (Daoud et al., 2014).

Crystal Engineering

  • Anilic acids have been used in crystal engineering, forming complexes with dipyridyl compounds through new supramolecular synthons, demonstrating different stacking arrangements and molecular structures (Zaman et al., 2001).

Photochromic Polymers

  • Novel o-hydroxy Schiff bases, involving aniline structures, have been synthesized for creating polymeric films with fluorescent properties. These films show potential for applications in photochromic devices (Buruianǎ et al., 2005).

Electrochemical Synthesis

  • Aniline derivatives have been used in the electrochemical synthesis of polymers. For instance, poly (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) shows potential for use in dye-sensitized solar cells due to its high conducting properties (Shahhosseini et al., 2016).

Steric Repulsion and Reactivity

  • Bulky aniline compounds have been explored for their reactivity in synthesizing chloro(imino)phosphine, providing insights into steric effects on chemical reactions (Vrána et al., 2021).

Antimicrobial Activity

  • Aniline derivatives, including chloro aniline and dichloro aniline, have been studied for their potential antimicrobial activity when converted into various chemical compounds (Jalihal et al., 2009).

Chemical Synthesis

  • Aniline compounds have been integral in the synthesis of various chemicals, including the key intermediate for CCR5 antagonist TAK-779 (Hashimoto et al., 2002).

Alkylation Reactions

  • Aniline alkylation has significant applications in creating intermediates for dyes and catalysts, and anilines have been alkylated using various solid acid catalysts (Narayanan & Deshpande, 2000).

properties

CAS RN

109690-44-0

Product Name

Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

4-[2-(4-aminophenoxy)ethoxy]aniline;dihydrochloride

InChI

InChI=1S/C14H16N2O2.2ClH/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14;;/h1-8H,9-10,15-16H2;2*1H

InChI Key

PRBBUNKDNQMQMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1[NH3+])OCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, 4,4'-(ethylenedioxy)di-, dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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